2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
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Overview
Description
2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a phenyl group and a pyrazolyl group attached to an acetamide moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target p21-activated kinases (paks) . PAKs are regulators of cell motility and proliferation .
Mode of Action
It is hypothesized that the compound may reduce pak activity . This reduction in PAK activity could be involved in the effects of Starbld0041646 . In cell-free kinase assays, similar compounds have been shown to inhibit PAK activity and compete with ATP binding .
Biochemical Pathways
Related compounds have been found to inhibit pak phosphorylation , which could affect various signaling pathways involved in cell motility and proliferation .
Result of Action
Similar compounds have been found to inhibit cell proliferation in human thyroid cancer cell lines . This suggests that Starbld0041646 may have potential anti-proliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(1H-pyrazol-3-yl)aniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use as an anti-cancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
- N-[4-(1H-pyrazol-4-yl)phenyl]acetamide
Uniqueness
2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenyl group and the pyrazolyl group in specific positions can enhance its interaction with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)16-10-11-18-20-16/h1-11H,12H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHPBEAEJZKALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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